
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ethyl groups at positions 3 and 4, an iodine atom at position 5, and an aldehyde group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.
化学反応の分析
Types of Reactions
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3,4-Diethyl-5-iodo-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrrole ring structure allows for π-π interactions with aromatic residues in biological targets .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups and no iodine atom.
5-Iodo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl groups at positions 3 and 4.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde is unique due to the combination of ethyl groups, an iodine atom, and an aldehyde group on the pyrrole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
130248-86-1 |
|---|---|
分子式 |
C9H12INO |
分子量 |
277.10 g/mol |
IUPAC名 |
3,4-diethyl-5-iodo-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H12INO/c1-3-6-7(4-2)9(10)11-8(6)5-12/h5,11H,3-4H2,1-2H3 |
InChIキー |
MHXKVPXIOBVITO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1CC)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
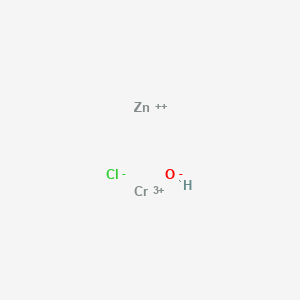
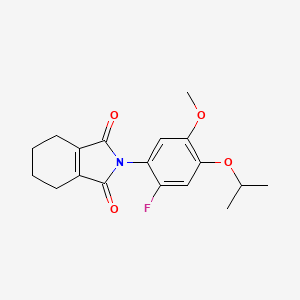
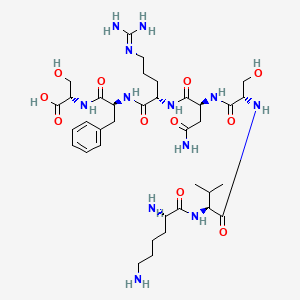
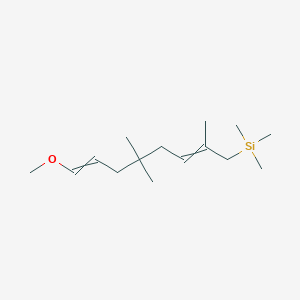
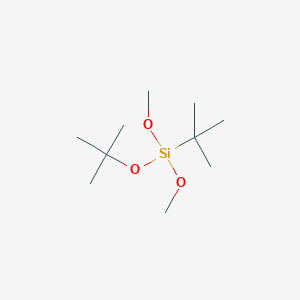
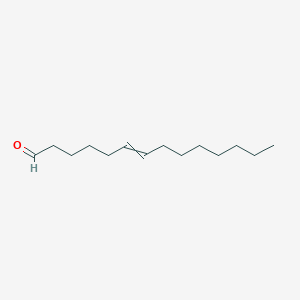
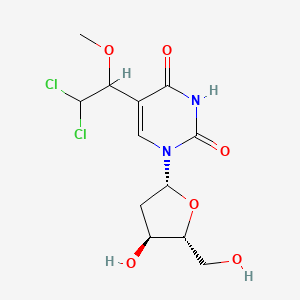

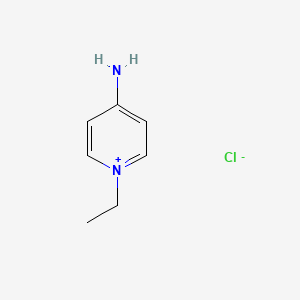
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)



